1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-
Overview
Description
1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is a heterocyclic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as nucleophilic addition to protonated carboxylic acids . This interaction can lead to changes in the target’s function, potentially influencing biological processes .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzimidazole derivatives are known for their diverse biological activities, which can lead to various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulfite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling. For instance, the use of cerium (IV)/cerium (III) redox-mediated oxidation of Schiff intermediates derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes has been reported . This method allows for the efficient production of benzimidazole derivatives with high yields.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert nitro-substituted benzimidazoles to amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazoles.
Substitution: Halogenated, nitrated, and sulfonated benzimidazoles.
Scientific Research Applications
1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound, which lacks the methanol and amino-phenyl substituents.
2-Phenylbenzimidazole: Similar structure but with a phenyl group at the 2-position.
5,6-Dimethylbenzimidazole: Contains methyl groups at the 5 and 6 positions.
Uniqueness: 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methanol and amino-phenyl groups enhances its solubility and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOONJFBASBHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996970 | |
Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75501-05-2 | |
Record name | 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075501052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGV749SA82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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